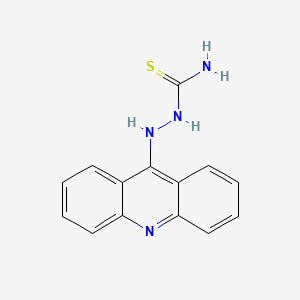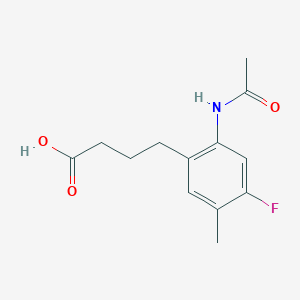
Ferrocenyl methyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenyl methyl ketone (also known as acetylferrocene) is an organometallic compound with the formula (C₅H₅)Fe(C₅H₄COCH₃). It consists of a ferrocene molecule substituted by an acetyl group on one of the cyclopentadienyl rings. This compound is an orange, air-stable solid that is soluble in organic solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetylferrocene is typically prepared via the Friedel-Crafts acylation of ferrocene. The process involves the reaction of ferrocene with acetic anhydride in the presence of a catalyst such as phosphoric acid. The reaction mixture is heated on a hot water bath for about 20 minutes, then poured onto crushed ice and neutralized with sodium bicarbonate .
Industrial Production Methods: While the laboratory preparation of acetylferrocene is well-documented, industrial production methods are less commonly detailed in literature. the principles of Friedel-Crafts acylation can be scaled up for industrial synthesis, involving larger reaction vessels and more efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Acetylferrocene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Similar to benzene, acetylferrocene can undergo further acylation or alkylation reactions.
Reduction: Acetylferrocene can be reduced to 1-ferrocenylethanol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Acylation: Acetic anhydride and phosphoric acid.
Reduction: Sodium borohydride.
Oxidation: Mild oxidizing agents like silver sulfate or p-benzoquinone.
Major Products:
1-Ferrocenylethanol: From the reduction of acetylferrocene.
Ferricenium Ion: From the oxidation of ferrocene.
Aplicaciones Científicas De Investigación
Acetylferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of acetylferrocene in biological systems often involves the production of reactive oxygen species (ROS) through Fenton catalysis. This process generates hydroxyl radicals (OH•) that can induce oxidative stress in cells, leading to potential therapeutic effects against cancer and infectious diseases . In electrochemical applications, acetylferrocene acts as a redox mediator, facilitating electron transfer reactions .
Comparación Con Compuestos Similares
Ferrocene: The parent compound, consisting of two cyclopentadienyl rings bound to an iron atom.
Ferrocenium Ion: The oxidized form of ferrocene, used as a redox reference in electrochemistry.
1,1’-Diacetylferrocene: A derivative with acetyl groups on both cyclopentadienyl rings.
Uniqueness: Acetylferrocene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. Its ability to undergo further functionalization makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications .
Propiedades
Fórmula molecular |
C12H12FeO |
|---|---|
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylideneethanolate;iron(2+) |
InChI |
InChI=1S/C7H8O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-5,8H,1H3;1-5H;/q;-1;+2/p-1 |
Clave InChI |
CBJYXYXOISWSDQ-UHFFFAOYSA-M |
SMILES canónico |
CC(=C1C=CC=C1)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8806020.png)


![2-(3-Fluorophenyl)-6-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B8806033.png)


![methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)




![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B8806074.png)
![4-[2-(Cyclohex-3-en-1-yl)ethenyl]cyclohex-1-ene](/img/structure/B8806077.png)
